molecular formula C11H10BrFN2O B13906213 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

カタログ番号: B13906213
分子量: 285.11 g/mol
InChIキー: HKZQDCWMKBDCSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the bromomethylation of a quinoxaline precursor. One common method is the reaction of 3-ethyl-8-fluoroquinoxalin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the bromomethylation process, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

科学的研究の応用

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:

作用機序

The mechanism of action of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The bromomethyl group can alkylate nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .

類似化合物との比較

Similar Compounds

  • 7-(chloromethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
  • 7-(iodomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
  • 7-(methyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Uniqueness

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs.

生物活性

7-(Bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone family, which has garnered attention for its diverse biological activities. This compound features a bromomethyl group at the 7th position, an ethyl group at the 3rd position, and a fluorine atom at the 8th position of the quinoxalinone core. The unique structural attributes of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromomethyl group serves as an electrophilic site, facilitating covalent bond formation with nucleophilic residues in enzyme active sites. The fluorine atom enhances binding affinity through hydrogen bonding or van der Waals interactions, while the ethyl group influences lipophilicity and membrane permeability, impacting bioavailability and pharmacokinetics .

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.0033 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes . While specific data on this compound's antimicrobial activity is limited, its structural similarity to active quinoxaline derivatives suggests potential efficacy.

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer properties. A related compound exhibited IC50 values of 1.9 and 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively, indicating potent anticancer activity . The mechanism often involves the induction of oxidative stress and DNA damage in cancer cells, which may also be applicable to this compound.

Neuroprotective Effects

Quinoxalinones are being explored for neuroprotective effects in models of neurological disorders. Their ability to interact with neurotransmitter systems and modulate receptor activity positions them as potential candidates for treating conditions like Alzheimer's disease .

Study on Antimicrobial Efficacy

A recent study evaluated a series of quinoxaline derivatives for their antimicrobial efficacy against resistant bacterial strains. Among these, compounds similar to this compound demonstrated promising results with low MIC values, suggesting that modifications to the quinoxaline structure can enhance antibacterial potency .

Anticancer Activity Assessment

In another investigation focusing on anticancer activity, derivatives showed significant cytotoxic effects on various cancer cell lines. The study highlighted that structural modifications significantly influenced biological activity, reinforcing the importance of specific substituents like bromomethyl and fluorine in enhancing therapeutic efficacy .

Comparative Analysis

To better understand the biological activity of this compound compared to other quinoxaline derivatives, a summary table is provided below:

Compound NameStructure FeaturesMIC/IC50 ValuesBiological Activity
7-(Bromomethyl)-3-Ethyl-8-Fluoro-Qnx Br at C7, F at C8, Ethyl at C3TBDPotential antimicrobial/anticancer
7-(Chloromethyl)-8-Fluoro-Qnx Cl at C7, F at C8MIC: LowAntimicrobial
7-(Bromomethyl)-8-Chloro-Qnx Br at C7, Cl at C8IC50: LowAnticancer
Quinoxaline 1,4-di-N-Oxides Various substituentsMIC: 0.39 - 0.78 μg/mLAntimicrobial/antitumor

特性

分子式

C11H10BrFN2O

分子量

285.11 g/mol

IUPAC名

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

InChI

InChI=1S/C11H10BrFN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16)

InChIキー

HKZQDCWMKBDCSS-UHFFFAOYSA-N

正規SMILES

CCC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。